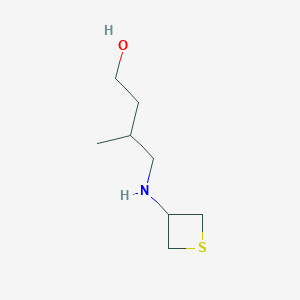
3-Methyl-4-(thietan-3-ylamino)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(thietan-3-ylamino)butan-1-ol is a chemical compound with the molecular formula C8H17NOS and a molecular weight of 175.29 g/mol . This compound is known for its unique structure, which includes a thietane ring, a four-membered sulfur-containing heterocycle. The presence of the thietane ring imparts distinct chemical properties to the compound, making it a valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(thietan-3-ylamino)butan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nucleophilic substitution of a suitable halide with a thietane derivative. For example, the reaction of 3-chlorothietane with 3-methyl-4-aminobutan-1-ol under basic conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(thietan-3-ylamino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a thiol or other sulfur-containing derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
3-Methyl-4-(thietan-3-ylamino)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of novel materials and chemical intermediates
Mechanism of Action
The mechanism of action of 3-Methyl-4-(thietan-3-ylamino)butan-1-ol involves its interaction with specific molecular targets and pathways. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-(naphthalen-1-ylamino)butan-1-ol: A hindered amine used in organic synthesis and medicinal chemistry.
3-Methyl-3-(m-tolylamino)butan-1-ol: Another hindered amine with applications in drug development.
Uniqueness
3-Methyl-4-(thietan-3-ylamino)butan-1-ol is unique due to the presence of the thietane ring, which imparts distinct chemical reactivity and biological activity. This sets it apart from other similar compounds that lack the thietane moiety .
Properties
Molecular Formula |
C8H17NOS |
|---|---|
Molecular Weight |
175.29 g/mol |
IUPAC Name |
3-methyl-4-(thietan-3-ylamino)butan-1-ol |
InChI |
InChI=1S/C8H17NOS/c1-7(2-3-10)4-9-8-5-11-6-8/h7-10H,2-6H2,1H3 |
InChI Key |
JHBGMNDXOOMKAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)CNC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















